3-({[1-(4-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains a bicyclo[2.2.1]heptane core, which is a common structural motif in many natural products and pharmaceuticals . This core is modified with a carboxylic acid group, an amine group, and a 4-methoxyphenyl group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions and could have interesting biological activity.
Molecular Structure Analysis
The bicyclo[2.2.1]heptane core of this molecule is a rigid, three-dimensional structure . The additional functional groups (carboxylic acid, amine, 4-methoxyphenyl) will add to the complexity of the molecule’s shape and could influence its chemical reactivity and interactions with biological targets.Properties
IUPAC Name |
3-[1-(4-methoxyphenyl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-10(11-5-7-14(23-2)8-6-11)19-17(20)15-12-3-4-13(9-12)16(15)18(21)22/h5-8,10,12-13,15-16H,3-4,9H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYPDCZGUZHFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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